molecular formula C17H14Cl2N2O2S2 B2955471 2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide CAS No. 866018-51-1

2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B2955471
CAS No.: 866018-51-1
M. Wt: 413.33
InChI Key: IQKFSVNXIOQCFP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S2/c1-11-15(24-17(21-11)12-6-8-13(18)9-7-12)10-20-25(22,23)16-5-3-2-4-14(16)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKFSVNXIOQCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cardiovascular research. This compound's structure includes a thiazole ring, which is known for its diverse biological properties, including antibacterial and antifungal activity.

  • Chemical Formula : C₁₈H₁₄Cl₂N₂OS
  • CAS Number : 339279-06-0
  • Molecular Weight : 384.34 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound in focus. Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity against various strains of bacteria. For instance, a study reported that derivatives of thiazole showed Minimum Inhibitory Concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against Bacillus cereus, which was identified as the most sensitive bacterium in the tests conducted .

CompoundMIC (mg/mL)Target Bacteria
Compound 10.23E. cloacae
Compound 20.47E. coli
Compound 30.70S. Typhimurium

These findings suggest that the thiazole moiety enhances the antimicrobial efficacy of sulfonamide derivatives.

Cardiovascular Effects

The biological activity of sulfonamide derivatives on cardiovascular parameters has also been investigated. A study utilizing an isolated rat heart model demonstrated that certain sulfonamide derivatives could significantly affect perfusion pressure and coronary resistance. Specifically, it was noted that compounds similar to this compound might interact with calcium channels, influencing blood pressure regulation .

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
Sulfonamide ADecreasedDecreased
Sulfonamide BIncreasedIncreased

These interactions suggest a potential therapeutic role in managing cardiovascular diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Brazilian Journal of Science evaluated several thiazole derivatives for their antimicrobial properties, noting that modifications to the thiazole structure could enhance activity against resistant bacterial strains .
  • Cardiovascular Impact : Research conducted by Figueroa-Valverde et al. (2023) indicated that certain benzenesulfonamides could modulate coronary resistance and perfusion pressure through calcium channel inhibition, providing insights into their potential as cardiovascular therapeutics .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
  • Molecular Formula : C₁₇H₁₄Cl₂N₂O₂S₂
  • Molecular Weight : 413.3 g/mol
  • CAS Registry Number : 866018-51-1 .

Structural Features :
The compound features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. A benzenesulfonamide moiety, bearing a chlorine substituent at position 2, is attached via a methylene bridge to the thiazole ring. This structure combines sulfonamide bioisosteric properties with the thiazole heterocycle, a motif associated with diverse pharmacological activities .

Current Status :
As of 2025, this compound is listed as discontinued in commercial catalogs, limiting its availability for further studies .

Comparison with Structural Analogues

Key Structural Analogues

The following compounds share structural similarities with the target molecule, particularly in their thiazole-sulfonamide framework:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability Reference
Target Compound C₁₇H₁₄Cl₂N₂O₂S₂ 413.3 2-chlorobenzenesulfonamide, 4-chlorophenyl, 4-methylthiazole Discontinued
N-{2-[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-yl]Ethyl}-3,4-Dimethoxybenzene-1-Sulfonamide C₂₀H₂₁ClN₂O₄S₂ 452.98 3,4-dimethoxybenzenesulfonamide, ethyl linker Available (1 mg)
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide C₁₉H₁₅ClN₄O₄S 430.87 Nitrobenzamide, methoxy-methylphenyl-thiazole Commercially available
N-[2-(4-Chlorophenyl)-4-Hydroxy-1,3-Thiazol-5-yl]Benzamide C₁₇H₁₂ClN₃O₂S 365.8 Benzamide, hydroxy-thiazole Synthesized (90–95% yield)

Structural and Functional Differences

Sulfonamide vs. In contrast, compounds like 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide utilize carboxamide linkages, which may increase flexibility but reduce acidity.

Hydroxy vs. Methyl Groups: The hydroxy substituent in introduces polarity, improving solubility but possibly reducing membrane permeability compared to the methyl group in the target compound.

Computational and Analytical Tools

  • Wavefunction Analysis : Multiwfn enables electron-density topology studies, useful for predicting reactivity differences between analogues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide?

  • Methodological Answer : The compound is synthesized via condensation reactions under reflux conditions. For example, analogous sulfonamide derivatives are prepared by reacting potassium salts of cyanamide derivatives with aminoacetophenones in glacial acetic acid, followed by purification . Key steps include controlling reaction time (3.5–5 hours) and stoichiometric ratios (e.g., 2.2 mmol amine per 2 mmol sulfonamide precursor).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Fluorometric Analysis : Used to determine fluorescence intensity and electronic transitions, as demonstrated in studies of structurally similar sulfonamides .
  • NMR and IR Spectroscopy : Essential for confirming sulfonamide bond formation and chloro-substituent positions.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. How can researchers verify the purity and stability of this compound under laboratory conditions?

  • Methodological Answer :

  • HPLC with UV Detection : Monitors purity (>95%) and degradation products.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for sulfonamide derivatives prone to decomposition above 200°C .
  • Storage Recommendations : Store at –20°C in inert atmospheres to prevent hydrolysis of the thiazole moiety.

Advanced Research Questions

Q. What experimental design principles apply to optimizing the synthetic yield of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) improve reproducibility in multi-step syntheses .
  • Statistical Modeling : Response surface methodology (RSM) predicts optimal reflux time and reagent ratios.

Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide-thiazole hybrid?

  • Methodological Answer :

  • SHELX Suite : Refine crystal structures using SHELXL for small-molecule datasets. Parameters like R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure accuracy .
  • ORTEP-3 GUI : Visualize thermal ellipsoids and hydrogen-bonding networks, critical for understanding packing interactions .
  • Example : A related thiazole-sulfonamide crystal (C23H20ClN3O2S2) showed planar geometry at the sulfonamide group, confirmed via C–C bond length analysis (mean 0.004 Å) .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Replication : Test activity across multiple cell lines (e.g., MCF-7, HeLa) to confirm IC50 consistency.
  • Target Validation : Use biochemical assays (e.g., enzyme inhibition kinetics) to verify interactions with bacterial acps-pptase or similar targets .
  • Meta-Analysis : Compare structural analogs (e.g., 3-amino-5-sulfamoyl-4-phenoxybenzoic acid) to identify substituent effects on activity .

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